![molecular formula C13H14ClNO3 B6513736 methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 133748-56-8](/img/structure/B6513736.png)

methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

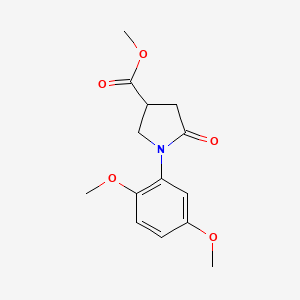

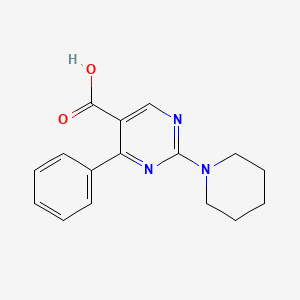

This compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The molecule also contains a methyl ester group and a 4-chlorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the 4-chlorophenyl group and the methyl ester group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the 4-chlorophenyl group and the methyl ester group attached at specific positions .Chemical Reactions Analysis

As a derivative of pyrrolidine, this compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methyl ester group could influence its solubility in different solvents .科学的研究の応用

Anti-Allergic Activities

Allergies are common immune system disorders triggered by environmental allergens. This compound has been investigated for its anti-allergic effects. Researchers synthesized a series of derivatives based on the pharmacophore of levocetirizine (a clinically used antihistamine). Notably, several of these derivatives demonstrated significant in vivo anti-allergic activities. Specifically:

- Allergic Itching : Five compounds (3b, 3g, 3k, 3o, and 3s) showed more potent activities against allergic itching than the positive control drug .

Fungicidal Properties

While not widely explored, this compound’s structure suggests potential fungicidal activity. Further investigation could reveal its effectiveness against plant pathogens such as Septoria tritici, Puccinia spp., and Pyrenophora teres .

Synthetic Applications

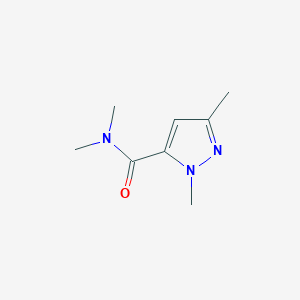

The 6-carbetoxy-3,5-diarylcyclohexenone moiety within this compound has been used as a synthon in various synthetic pathways. Examples include the synthesis of benzoselenadiazoles/thiadiazoles, spirocyclohexanones, carbazol derivatives, fused isoxazoles, and pyrazoles .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles, including derivatives of this compound, exhibit potent antileishmanial and antimalarial activities. Structural verification was performed using elemental microanalysis, FTIR, and 1H NMR techniques .

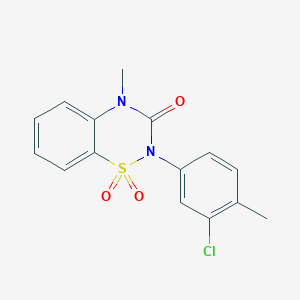

Anti-Inflammatory Potential

Given the presence of sulfonamide groups, which have shown anti-inflammatory properties, further exploration of this compound’s anti-inflammatory effects could be valuable .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-2-4-11(14)5-3-9/h2-5,10H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSKCDVEMVHWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate](/img/structure/B6513653.png)

![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)

![6-methyl-4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6513662.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)

![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)

![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)